Glyceryl 1,3-palmitostearate, (S)-
Description
Properties
CAS No. |
5281-87-8 |
|---|---|
Molecular Formula |
C37H72O5 |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2S)-3-hexadecanoyloxy-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChI Key |
BFTGWUUHOMAGPO-DHUJRADRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(palmitoyloxy)propyl stearate can be synthesized through esterification reactions involving glycerol, palmitic acid, and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves the use of palm-based diacylglycerols. These diacylglycerols are produced from palm stearin, palm mid fraction, palm oil, and palm olein through fractionation and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(palmitoyloxy)propyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: Palmitic acid, stearic acid, and glycerol derivatives.
Hydrolysis: Palmitic acid, stearic acid, and glycerol.
Scientific Research Applications
Pharmaceutical Uses
Octadecanoic acid derivatives are being explored for their potential as drug carriers and therapeutic agents. The esterification of fatty acids enhances the solubility and bioavailability of poorly soluble drugs.
- Case Study: Drug Delivery Systems
Research indicates that fatty acid esters can be utilized to improve the delivery of hydrophobic drugs. For instance, the incorporation of octadecanoic acid derivatives into liposomes has shown promise for targeted drug delivery in cancer therapy .
Nutraceutical Applications
The compound exhibits properties that may contribute to health benefits when included in dietary supplements.
- Case Study: Anti-inflammatory Effects
Studies have demonstrated that octadecanoic acid derivatives possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases such as arthritis .
Cosmetic Industry
The emollient properties of octadecanoic acid make it a valuable ingredient in cosmetic formulations.
- Case Study: Skin Care Products
Research has shown that incorporating octadecanoic acid esters into lotions and creams enhances skin hydration and barrier function, making them effective for dry skin treatment .
Food Industry
This compound can be used as an emulsifier or stabilizer in food products.
- Case Study: Food Emulsification
The use of octadecanoic acid derivatives as emulsifiers has been studied for improving the texture and stability of various food products, including dressings and sauces .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it may influence cellular signaling pathways by acting as a secondary messenger in lipid signaling .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester
- Synonyms: (S)-Glyceryl 1,3-palmitostearate; 2-Hydroxy-3-(palmitoyloxy)propyl stearate .
- Molecular Formula : C₃₇H₇₂O₅
- Molecular Weight : 596.978 g/mol .
- Stereochemistry : Contains a single defined stereocenter at the C2 position (S-configuration), critical for its biological interactions and physical properties .
Structural Features :
- Comprises a glycerol backbone esterified with stearic acid (C18:0) at the terminal hydroxyl group and palmitic acid (C16:0) at the adjacent hydroxyl. The central hydroxyl group remains unesterified, contributing to amphiphilic behavior .
Comparison with Structural Analogs
Diacylglycerols (DAGs) and Triacylglycerols (TAGs)
Key Observations :
- The (2S)-2-hydroxy configuration in the target compound enhances its solubility in polar solvents compared to fully esterified analogs like 2,3-dipalmitoyl-1-stearoyl-sn-glycerol .
- Glyceryl palmitostearate’s mixed ester composition improves its melting range (50–60°C), making it suitable for hot-melt extrusion in drug delivery .
Hydroxy-Substituted Fatty Acid Esters
Key Observations :
- The C2 hydroxy group in the target compound facilitates hydrogen bonding, enhancing its binding affinity to proteins (e.g., spike protein S1 inhibition in antiviral studies) compared to C3-substituted analogs .
- Acetylated derivatives (e.g., 2,3-bis(acetyloxy)propyl ester) exhibit improved antioxidant activity due to increased electron-donating capacity .
Functional Comparison in Research Findings
Antiviral Activity
- The target compound and its analog, hexadecaneperoxoic acid 1,1-dimethyl-3-[(1-oxohexadecyl)oxy]propyl ester, showed spike protein S1 inhibition scores of 4.20 and 4.20, respectively, outperforming pinostrobin chalcone (17.60) but underperforming compared to n-hexadecanoic acid (1.60) .
- Mechanism : Hydrophobic interactions between the long alkyl chains and viral envelope lipids may disrupt host-cell fusion .
Biopolymer Production
- In Brachybacterium paraconglomeratum, the target compound constituted 5.43% of PHA extracts, while 9-octadecenoic acid (Z)-2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester was predominant (43.28%) in mango peel extracts .
- Structural Impact : Branched esters (e.g., 3-[(1-oxohexadecyl)oxy]-2-[(1-oxotetradecyl)oxy]propyl ester) increase biopolymer flexibility .
Biological Activity
Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester , is a derivative of octadecanoic acid that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C37H72O5
- Molecular Weight : 596.97 g/mol
- CAS Number : 5281-87-8
The biological activity of octadecanoic acid derivatives is primarily attributed to their influence on cell membrane dynamics and signaling pathways. Studies indicate that these compounds can modulate the fluidity of cell membranes, which is crucial for various cellular processes including signal transduction and membrane protein function.
- Membrane Fluidity : Octadecanoic acid enhances membrane fluidity, which can affect the behavior of membrane proteins and receptors, leading to altered cellular responses.
- Inhibition of Tumor Cell Growth : Research has shown that stearic acid can inhibit the growth of various tumor cell lines by inducing apoptosis and inhibiting cell proliferation. A study indicated that stearic acid inhibited colony formation in several cancer cell lines, suggesting its potential as an anti-cancer agent .
Case Studies and Research Findings
Several studies have explored the biological effects of octadecanoic acid and its derivatives:
- Tumor Inhibition : In vivo studies demonstrated that administering stearic acid could prevent tumor development in rat models. Specifically, subcutaneous injections of stearic acid significantly reduced tumor incidence in rats treated with carcinogenic agents .
- Anti-inflammatory Effects : Octadecanoic acid has been shown to exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in various experimental models .
Table 1: Summary of Biological Activities
Safety and Toxicology
The safety profile of octadecanoic acid derivatives has been assessed in various studies. Generally, these compounds exhibit low toxicity levels when administered at therapeutic doses. For instance, acute toxicity studies indicated minimal adverse effects at high doses in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
